molecular formula C8H14O B1147770 Octa-1,5-dien-3-ol CAS No. 83861-74-9

Octa-1,5-dien-3-ol

Cat. No.: B1147770
CAS No.: 83861-74-9
M. Wt: 126.20 g/mol
InChI Key: APFBWMGEGSELQP-UHFFFAOYSA-N
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Description

Octa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O . It is a type of alcohol characterized by the presence of two double bonds and a hydroxyl group. This compound is also known by its IUPAC name, This compound . It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Octa-1,5-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution reagents: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octa-1,5-dien-3-ol is unique due to its two double bonds and hydroxyl group , which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

octa-1,5-dien-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFBWMGEGSELQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003967
Record name Octa-1,5-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma
Record name 1,5-Octadien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slighty soluble, Soluble (in ethanol)
Record name 1,5-Octadien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.867
Record name 1,5-Octadien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

83861-74-9
Record name Octa-1,5-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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